![molecular formula C16H15N3O4S B4886733 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B4886733.png)
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP4 inhibitors work by blocking the action of an enzyme called dipeptidyl peptidase 4 (DPP4), which breaks down a hormone called incretin. By blocking DPP4, DPP4 inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.
Wirkmechanismus
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the inhibition of the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide enzyme, which is responsible for breaking down incretin hormones. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver. This results in a reduction in blood glucose levels and an improvement in glycemic control.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to improve endothelial function, reduce inflammation, and promote beta-cell function. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have also been shown to have beneficial effects on lipid metabolism and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their specificity for the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide enzyme. This allows researchers to selectively target the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide pathway without affecting other pathways. However, one limitation of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their potential off-target effects, as 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to interact with other enzymes and receptors.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. One area of interest is the development of more potent and selective 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. Another area of interest is the investigation of the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in the treatment of type 2 diabetes.
Synthesemethoden
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves a series of chemical reactions that result in the formation of the final product. One common method for synthesizing 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the reaction of a pyrrolidine derivative with a benzene sulfonamide derivative. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to have other beneficial effects, such as improving endothelial function and reducing inflammation. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have also been investigated for their potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-7-8-16(21)19(15)13-3-5-14(6-4-13)24(22,23)18-11-12-2-1-9-17-10-12/h1-6,9-10,18H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMQAYDSJTJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.